3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is an organic compound belonging to the biphenyl family This compound is characterized by a biphenyl core with a fluorine atom at the 3’ position, a methoxy group at the 5 position, and a carboxaldehyde group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde typically involves several steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluorine atom at the 3’ position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group is introduced at the 5 position through nucleophilic substitution reactions using methanol and a suitable base.
Formylation: The formyl group is introduced at the 2 position using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods: In an industrial setting, the production of 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid.
Reduction: 3’-Fluoro-5-methoxybiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
- 3’-Fluoro-4-methoxybiphenyl-2-carboxaldehyde
- 3’-Fluoro-5-methylbiphenyl-2-carboxaldehyde
- 3’-Chloro-5-methoxybiphenyl-2-carboxaldehyde
Comparison:
- 3’-Fluoro-4-methoxybiphenyl-2-carboxaldehyde: Similar in structure but with the methoxy group at the 4 position, which can lead to different reactivity and properties.
- 3’-Fluoro-5-methylbiphenyl-2-carboxaldehyde: The presence of a methyl group instead of a methoxy group can affect the compound’s electronic properties and reactivity.
- 3’-Chloro-5-methoxybiphenyl-2-carboxaldehyde: The chlorine atom can impart different chemical properties compared to fluorine, such as reactivity towards nucleophiles.
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde stands out due to the unique combination of substituents, which confer specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H11FO2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-13-6-5-11(9-16)14(8-13)10-3-2-4-12(15)7-10/h2-9H,1H3 |
InChI Key |
CIGRTTWOVXOCKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.